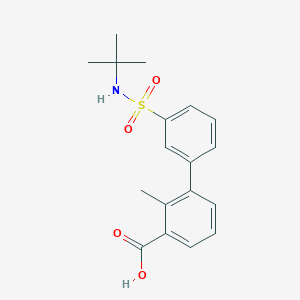
2-(3-t-Butylsulfamoylphenyl)-6-fluorobenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-t-Butylsulfamoylphenyl)-6-fluorobenzoic acid (2-(3-t-BSFBA) is a synthetic organic compound with a molecular formula of C11H13FO3S. It is a colorless solid that is insoluble in water and has a melting point of 92-94°C. 2-(3-t-BSFBA is a widely used reagent in organic synthesis due to its high reactivity, low cost, and ease of use. It is also used in various scientific research applications, such as in the synthesis of other organic compounds, as a catalyst for reactions, and as a biological agent in studies of biochemical and physiological effects.
Mécanisme D'action
2-(3-t-BSFBA is known to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting the enzyme, 2-(3-t-BSFBA increases the levels of acetylcholine in the body, which can have a variety of effects on the nervous system.
Biochemical and Physiological Effects
2-(3-t-BSFBA has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to increase acetylcholine levels in the brain, resulting in increased alertness and improved memory. It has also been studied for its potential to reduce inflammation, improve cognitive function, and reduce the symptoms of depression.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-t-BSFBA has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to use, and has a high reactivity. However, it can also be toxic in high concentrations and can interfere with other chemical reactions. It is also important to note that it is not approved for use in humans, and should only be used in laboratory experiments.
Orientations Futures
There are a variety of potential future directions for the use of 2-(3-t-BSFBA. It could be studied further for its potential to reduce inflammation or improve cognitive function. It could also be used in the synthesis of other organic compounds, such as pharmaceuticals or pesticides. Additionally, it could be studied for its potential to act as an inhibitor of other enzymes, or for its potential to act as a biological agent in other biochemical and physiological studies. Finally, it could be used to investigate its ability to act as a catalyst for other chemical reactions.
Méthodes De Synthèse
2-(3-t-BSFBA is synthesized by the reaction of 3-t-butylsulfonyl chloride and 6-fluorobenzoic acid. This reaction is typically performed in a solvent such as dichloromethane or diethyl ether at room temperature. The reaction is usually complete within a few hours, and the product is typically isolated as a white solid.
Applications De Recherche Scientifique
2-(3-t-BSFBA is a widely used reagent in organic synthesis due to its high reactivity, low cost, and ease of use. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other organic molecules. It has also been used as a catalyst for a variety of chemical reactions, such as the synthesis of cyclic compounds and the formation of carbon-carbon bonds. In addition, 2-(3-t-BSFBA has been used in biological studies as a biological agent to investigate its biochemical and physiological effects.
Propriétés
IUPAC Name |
2-[3-(tert-butylsulfamoyl)phenyl]-6-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO4S/c1-17(2,3)19-24(22,23)12-7-4-6-11(10-12)13-8-5-9-14(18)15(13)16(20)21/h4-10,19H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEOPAXBNTXMEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=C(C(=CC=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-t-Butylsulfamoylphenyl)-6-fluorobenzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Fluoro-5-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6413004.png)











